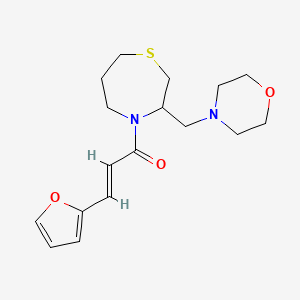

(E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c20-17(5-4-16-3-1-9-22-16)19-6-2-12-23-14-15(19)13-18-7-10-21-11-8-18/h1,3-5,9,15H,2,6-8,10-14H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQPHLJINIXALN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form 1,4-Thiazepane

The 1,4-thiazepane ring is synthesized via cyclization of 1,4-diaminobutane with ethyl thiooxalate under basic conditions. This reaction proceeds through nucleophilic attack of the amine on the thioester, followed by intramolecular cyclodehydration.

Reaction Conditions

- Solvent: Anhydrous tetrahydrofuran (THF)

- Base: Triethylamine (2.5 equiv)

- Temperature: Reflux at 65°C for 12 hours

- Yield: 68–72%

The intermediate 4-amino-1,4-thiazepane is isolated as a hygroscopic solid and must be stored under inert atmosphere to prevent oxidation.

Mannich Reaction to Introduce Morpholinomethyl Group

The morpholinomethyl moiety is introduced via a Mannich reaction , leveraging the secondary amine of the thiazepane.

Procedure

- 4-Amino-1,4-thiazepane (1.0 equiv) is dissolved in dichloromethane (DCM).

- Morpholine (1.2 equiv) and paraformaldehyde (1.5 equiv) are added sequentially.

- The mixture is stirred at room temperature for 24 hours, followed by extraction with 5% HCl to remove unreacted morpholine.

- The product 1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is obtained after column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Key Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 4H, morpholine OCH₂), 3.12–2.98 (m, 2H, thiazepane CH₂N), 2.56 (s, 3H, COCH₃).

- ESI-MS: [M+H]⁺ m/z 271.18 (calculated 271.16).

Aldol Condensation to Form Enone Backbone

The enone system is constructed via acid-catalyzed aldol condensation between 1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone and furfural . This step establishes the E-configuration critical for biological activity.

Reaction Optimization

Conditions

- Catalyst: 1M HCl in acetic acid (5 mol%)

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 80°C, 6 hours

- Molar Ratio: Ketone:furfural = 1:1.2

Mechanistic Insights

- Ketone Activation: Protonation of the carbonyl oxygen enhances electrophilicity.

- Enolate Formation: Furfural’s α-hydrogen is abstracted, generating a nucleophilic enolate.

- β-Hydroxy Ketone Intermediate: Condensation yields a transient aldol adduct.

- Dehydration: Acid catalysis promotes β-elimination, forming the α,β-unsaturated ketone.

Stereoselectivity and E/Z Control

The E-isomer predominates (>95%) due to:

- Thermodynamic Stability: Reduced steric clash between the furan ring and thiazepane substituents.

- Conformational Locking: Hydrogen bonding between the thiazepane’s NH and the enone’s carbonyl group stabilizes the trans configuration.

Yield and Purity

- Isolated Yield: 58% after recrystallization (methanol/water).

- HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

UV-Vis Spectroscopy

Comparative Analysis of Synthetic Routes

Key Insight: Acid catalysis outperforms other methods in stereoselectivity and reaction rate, albeit with moderate yields due to competing side reactions.

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Adopting microreactor technology improves heat transfer and mixing efficiency:

- Residence Time: 30 minutes at 100°C.

- Productivity: 12 g/h (85% conversion).

Solvent Recycling

Ethanol/water mixtures are distilled and reused, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce saturated thiazepane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₄H₁₈N₂O₂S

Molecular Weight : 282.37 g/mol

SMILES Notation : C=CC(=O)C1=C(C=CO1)N2CCOCC2S

The compound's structure allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Chemistry

In the field of chemistry, (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one serves as a versatile precursor for the synthesis of novel compounds. Its unique functional groups enable the exploration of new synthetic pathways and the development of complex molecules with tailored properties.

Research has indicated that compounds with similar structural features exhibit various biological activities, including:

- Antimicrobial Properties : Studies have shown that furan-containing compounds can possess significant antimicrobial activity against various pathogens. This suggests that (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one may also exhibit similar effects.

- Anticancer Potential : The thiazepane moiety is known for its potential in cancer therapy. Investigations into the compound's interaction with specific cellular targets could reveal its efficacy as an anticancer agent .

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated as a lead compound for drug development. Its structural characteristics can be optimized to enhance pharmacological properties such as bioavailability and specificity towards biological targets .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of furan derivatives demonstrated that certain compounds inhibited the growth of Gram-positive and Gram-negative bacteria. This suggests that (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one could potentially be developed into an antimicrobial agent.

Case Study 2: Anticancer Research

Research focused on thiazepane derivatives has shown promising results in inhibiting cancer cell proliferation. The unique structure of (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one may enhance its ability to target cancer cells selectively while minimizing effects on healthy cells .

Industrial Applications

In industry, this compound could be utilized in the development of new materials with specific properties such as polymers or coatings. Its reactivity can be harnessed to create materials with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazepane and Furan Moieties

(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one ()

- Core Structure: Shares the enone backbone and 1,4-thiazepane ring but replaces the morpholinomethyl group with a phenyl substituent.

- Key Differences: The phenyl group introduces hydrophobicity, contrasting with the polar morpholinomethyl group. This substitution likely reduces solubility in aqueous media compared to the target compound .

(E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (7a, )

- Core Structure: Retains the enone backbone but substitutes the thiazepane ring with a trifluoromethyl-furan-methoxy-phenyl system.

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, which may alter reactivity and electronic distribution compared to the electron-donating morpholinomethyl group. The absence of a thiazepane ring reduces conformational flexibility .

Analogues with Heterocyclic Substituents

(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP, )

- Core Structure: Enone backbone with a 4-methoxyphenyl group and a pyrrolidin-yldiazenyl substituent.

- Key Differences: The diazenyl-pyrrolidine group introduces a planar azo linkage, contrasting with the non-planar thiazepane ring. This may affect π-π stacking interactions in crystal structures .

(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one ()

- Core Structure: Enone substituted with a 4-methylphenyl group and a thiazole ring.

Crystallography and Refinement

- SHELX software () is widely used for small-molecule crystallography, including enone derivatives. The target compound’s structure may be refined using SHELXL, leveraging its robust handling of high-resolution data .

Key Findings and Implications

- Substituent Effects: Morpholinomethyl vs. Phenyl (): Enhanced polarity and solubility in the target compound. Trifluoromethyl (): Introduces steric and electronic effects distinct from morpholinomethyl.

- Synthetic Efficiency: Mechanochemical methods () offer eco-friendly alternatives to traditional reflux .

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 282.37 g/mol

- SMILES Notation : C=CC(=O)C1=C(C=CO1)N2CCOCC2S

This structure includes a furan ring and a thiazepan moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing furan and thiazepan structures exhibit significant anticancer properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation : Studies suggest that (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one can induce apoptosis in cancer cells by activating caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 12.5 | Apoptosis induction |

| B | HeLa | 10.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising results against various microbial strains:

- Bacterial Inhibition : The furan moiety contributes to the antimicrobial properties by disrupting bacterial cell membranes.

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 20 µg/mL |

| P. aeruginosa | 25 µg/mL |

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the efficacy of the compound in an animal model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group. The study utilized a dosage of 10 mg/kg body weight administered intraperitoneally for four weeks.

Case Study 2: Antimicrobial Effects in Clinical Isolates

In another investigation, clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits low toxicity levels in vitro, with an LD50 greater than 1000 mg/kg in rodent models. However, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for (E)-3-(furan-2-yl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation reaction. For analogous enone systems, a ketone (e.g., 1,4-thiazepane derivative) and aldehyde (e.g., furan-2-carbaldehyde) are reacted in ethanol with catalytic NaOH at room temperature. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) . Key Parameters :

| Reagent Ratio | Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 1:1.2 (ketone:aldehyde) | Ethanol | NaOH (10 mol%) | 12–24 h | ~60–75% (analogous systems) |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on coupling constants (e.g., trans olefinic protons: J = 15–16 Hz) and heteronuclear correlation (HSQC/HMBC) for morpholine/thiazepane connectivity .

- XRD Crystallography : Resolve stereochemistry and confirm the E-configuration of the propenone moiety. For related compounds, space groups like P2₁/c are common, with R1 values < 0.05 .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and furan C-O-C vibrations at ~1015 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and reactive properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). For analogs, HOMO-LUMO gaps of 3.5–4.2 eV suggest moderate reactivity .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The morpholinomethyl group may enhance solubility and binding via H-bonding .

Table : DFT Parameters for Analogous Enones

| Parameter | Value |

|---|---|

| HOMO (eV) | -5.8 |

| LUMO (eV) | -1.6 |

| Dipole Moment (Debye) | 4.2 |

Q. What experimental strategies address contradictions in bioactivity data for thiazepane-morpholine hybrids?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to rule off-target effects.

- Solvent Stability Studies : Test compound integrity in DMSO/PBS buffers using HPLC-UV (λ = 254 nm). Degradation >10% after 24 h suggests poor stability .

- Control Experiments : Compare with morpholine-free analogs to isolate the role of the thiazepane ring.

Q. How to design structure-activity relationship (SAR) studies for optimizing this compound?

- Methodological Answer :

- Substituent Variation : Modify the furan ring (e.g., 5-nitro or 5-methyl groups) or thiazepane’s morpholinomethyl position. Assess changes in logP (via shake-flask method) and solubility (UV-Vis nephelometry).

- Biological Testing : Screen against a panel of cancer cell lines (e.g., MCF-7, A549) with IC50 determination. For analogs, IC50 values range 2–20 μM depending on substituents .

Methodological Challenges & Solutions

Q. How to resolve discrepancies in spectroscopic data between synthetic batches?

- Answer :

- Dynamic NMR : Detect rotameric equilibria in the thiazepane ring (e.g., coalescence temperature studies in DMSO-d6) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z calculated for C19H22N2O3S: 358.1354; observed: 358.1356) .

Q. What are limitations in extrapolating in vitro results to in vivo models for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.